molecular formula C22H16N4S2 B2588927 1-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(2-thienyl)-1H-pyrazol-5-amine CAS No. 955964-54-2

1-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(2-thienyl)-1H-pyrazol-5-amine

Cat. No.: B2588927
CAS No.: 955964-54-2
M. Wt: 400.52
InChI Key: LPGLFCABRKJDNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-[1,1’-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(2-thienyl)-1H-pyrazol-5-amine is a complex organic compound that features a unique combination of biphenyl, thiazole, thiophene, and pyrazole moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-[1,1’-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(2-thienyl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazole Ring: Starting with a biphenyl derivative, the thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and a halogenated biphenyl compound under basic conditions.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be formed by reacting a hydrazine derivative with an α,β-unsaturated ketone or aldehyde.

    Coupling Reactions: The final step involves coupling the thiazole and pyrazole intermediates with a thiophene derivative using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-[1,1’-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(2-thienyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce any ketone or aldehyde functionalities present in the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions, palladium acetate for cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens, alkyl, or aryl groups.

Scientific Research Applications

1-(4-[1,1’-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(2-thienyl)-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-(4-[1,1’-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(2-thienyl)-1H-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1-(4-[1,1’-biphenyl]-4-yl-1,3-thiazol-2-yl)-3-(2-thienyl)-1H-pyrazol-5-amine: Similar structure but with different substitution patterns on the pyrazole ring.

    1-(4-[1,1’-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(2-furyl)-1H-pyrazol-5-amine: Contains a furan ring instead of a thiophene ring.

    1-(4-[1,1’-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(2-pyridyl)-1H-pyrazol-5-amine: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of 1-(4-[1,1’-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(2-thienyl)-1H-pyrazol-5-amine lies in its specific combination of functional groups and aromatic systems, which confer distinct electronic and steric properties. These properties can lead to unique biological activities and material characteristics, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]-4-thiophen-2-ylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4S2/c23-21-18(20-7-4-12-27-20)13-24-26(21)22-25-19(14-28-22)17-10-8-16(9-11-17)15-5-2-1-3-6-15/h1-14H,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGLFCABRKJDNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)N4C(=C(C=N4)C5=CC=CS5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.